molecular formula C7H8Cl2N2 B3053910 3,5-Dichloro-4,6-dimethylpyridin-2-amine CAS No. 56960-80-6

3,5-Dichloro-4,6-dimethylpyridin-2-amine

Cat. No.: B3053910
CAS No.: 56960-80-6
M. Wt: 191.05 g/mol
InChI Key: FWCNFARJJWYBFH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4,6-dimethylpyridin-2-amine: is a chemical compound with the molecular formula C7H8Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4,6-dimethylpyridin-2-amine typically involves the chlorination of 4,6-dimethylpyridin-2-amine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dichloro-4,6-dimethylpyridin-2-amine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4,6-dimethylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 3,5-Dichloro-2,4,6-trimethylpyridine
  • 2,4-Dichloro-6-methylpyridine
  • 3,5-Dichloro-4-methylpyridine

Comparison: 3,5-Dichloro-4,6-dimethylpyridin-2-amine is unique due to the specific positioning of its chlorine and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCNFARJJWYBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482441
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-80-6
Record name 3,5-Dichloro-4,6-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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